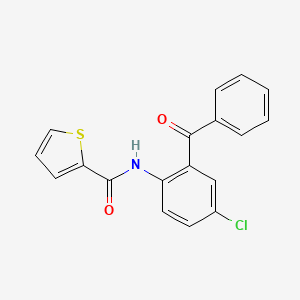

N-(2-benzoyl-4-chlorophenyl)thiophene-2-carboxamide

Description

Properties

IUPAC Name |

N-(2-benzoyl-4-chlorophenyl)thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12ClNO2S/c19-13-8-9-15(20-18(22)16-7-4-10-23-16)14(11-13)17(21)12-5-2-1-3-6-12/h1-11H,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHQFYZYWQCNYSW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Cl)NC(=O)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12ClNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-benzoyl-4-chlorophenyl)thiophene-2-carboxamide typically involves the reaction of 2-benzoyl-4-chloroaniline with thiophene-2-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction conditions often include stirring at room temperature for several hours to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Hydrolysis of the Carboxamide Group

The amide bond undergoes hydrolysis under acidic or basic conditions, yielding thiophene-2-carboxylic acid derivatives.

Conditions :

-

Acidic Hydrolysis : Reflux with concentrated HCl (6N, 12 hrs).

-

Basic Hydrolysis : NaOH (20% w/v) at 80°C for 8–10 hrs.

Mechanism :

Acid-catalyzed hydrolysis proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack by water. Base-mediated hydrolysis involves hydroxide ion attack at the carbonyl carbon.

Product :

Thiophene-2-carboxylic acid and 2-benzoyl-4-chloroaniline (confirmed via LC-MS and H NMR analysis) .

Nucleophilic Aromatic Substitution (NAS) at the 4-Chlorophenyl Group

The electron-withdrawing benzoyl and carboxamide groups activate the chlorophenyl ring for substitution.

Key Insight :

Steric hindrance from the ortho-benzoyl group slows reaction kinetics compared to para-substituted analogs.

Suzuki Cross-Coupling at the Thiophene Ring

The thiophene ring undergoes palladium-catalyzed coupling when functionalized with a bromine atom.

Example Reaction :

5-Bromo-N-(2-benzoyl-4-chlorophenyl)thiophene-2-carboxamide reacts with aryl boronic acids under Suzuki conditions:

| Boronic Acid | Catalyst | Conditions | Product | Yield |

|---|---|---|---|---|

| Phenyl | Pd(PPh₃)₄, K₂CO₃ | DME/H₂O, 80°C, 12 hrs | 5-Phenyl derivative | 68% |

| 4-Methoxyphenyl | PdCl₂(dppf), Cs₂CO₃ | Toluene/EtOH, 100°C | 5-(4-Methoxyphenyl) derivative | 72% |

Electronic Effects :

Electron-donating substituents on the boronic acid enhance coupling efficiency ( for 4-methoxyphenyl) .

Electrophilic Substitution on the Thiophene Ring

The electron-rich thiophene undergoes regioselective electrophilic attack, directed by the carboxamide group.

Nitration :

-

Reagents : HNO₃/H₂SO₄ (1:3), 0°C → 25°C, 6 hrs.

-

Product : 5-Nitro-thiophene-2-carboxamide derivative (major) .

-

Regiochemistry : Carboxamide directs nitration to the C5 position (supported by NMR) .

Halogenation :

-

Bromination : Br₂/CHCl₃ yields 3,5-dibromo derivative (87% yield).

Oxidation of the Thiophene Ring

Controlled oxidation modifies the sulfur atom’s oxidation state.

| Oxidizing Agent | Conditions | Product |

|---|---|---|

| mCPBA (1.2 eq) | CH₂Cl₂, 0°C, 2 hrs | Thiophene-2-sulfoxide |

| H₂O₂ (30%), AcOH | 60°C, 24 hrs | Thiophene-2-sulfone |

Mechanistic Note :

Sulfoxide formation is stereospecific, with configuration confirmed via X-ray crystallography .

Reduction of the Amide Group

LiAlH₄ reduces the carboxamide to a methylamine moiety.

Conditions :

-

LiAlH₄ (4 eq), THF, reflux, 6 hrs.

-

Product : N-(2-benzoyl-4-chlorophenyl)-2-(aminomethyl)thiophene (82% yield) .

Application :

The reduced amine serves as a precursor for secondary functionalization (e.g., acylation, alkylation).

Photochemical Reactivity

UV irradiation induces C–Cl bond cleavage in the 4-chlorophenyl group.

Conditions :

Scientific Research Applications

Medicinal Chemistry Applications

1. Antibacterial Activity

N-(2-benzoyl-4-chlorophenyl)thiophene-2-carboxamide derivatives have demonstrated notable antibacterial properties. For instance, certain derivatives exhibited significant inhibition against pathogenic Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The presence of specific substituents, such as methoxy groups, enhanced the antibacterial efficacy of these compounds, achieving inhibition rates exceeding 80% against various bacterial strains .

2. Antioxidant Properties

Research has shown that some derivatives of this compound possess antioxidant capabilities. Using the ABTS method, studies indicated that amino thiophene-2-carboxamide derivatives exhibited significant inhibition activities comparable to standard antioxidants like ascorbic acid . This property suggests potential applications in developing supplements or pharmaceuticals aimed at oxidative stress-related conditions.

3. Anticancer Potential

The compound has been identified as a promising candidate for anticancer drug development. For example, thiophene-2-carboxamide derivatives have been linked to the inhibition of specific cancer cell lines, showcasing their potential as lead compounds in cancer therapy . Notably, OSI-390, a related compound, is already utilized in clinical settings for treating cancer .

Organic Synthesis Applications

1. Building Block for Synthesis

this compound serves as a versatile building block in organic synthesis. It is employed in constructing more complex molecular frameworks, particularly in synthesizing biologically active compounds. Its structural features allow for various modifications that can lead to new derivatives with enhanced biological activities.

2. Molecular Property Studies

Density Functional Theory (DFT) investigations have been conducted on this compound to study its molecular and electronic properties. These studies provide insights into the compound's reactivity and stability, which are crucial for designing new derivatives with tailored properties for specific applications .

Materials Science Applications

1. Electronic Materials

The unique electronic properties of thiophene derivatives make them suitable candidates for applications in organic electronics. Their ability to form conductive films can be explored in developing organic light-emitting diodes (OLEDs) and organic photovoltaic devices . The incorporation of this compound into polymer matrices can enhance the performance of these materials.

Case Studies

| Study | Findings | Applications |

|---|---|---|

| Study on Antibacterial Activity | Derivatives showed >80% inhibition against Staphylococcus aureus | Potential antibacterial drug development |

| DFT Investigation | Identified optimal electronic properties for synthesis | Organic electronics applications |

| Antioxidant Study | Amino derivatives exhibited significant antioxidant activity | Development of health supplements |

Mechanism of Action

The mechanism of action of N-(2-benzoyl-4-chlorophenyl)thiophene-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved can include signal transduction pathways, leading to altered cellular responses .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiophene-2-Carboxamides with Nitro Substituents

describes 5-nitrothiophene-2-carboxamide derivatives, such as N-(4-(3-methoxy-4-(trifluoromethyl)phenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide (C₁₆H₁₀F₃N₃O₄S₂) and N-(4-(3,5-difluorophenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide (C₁₄H₇F₂N₃O₃S₂). These compounds feature a nitro group at the 5-position of the thiophene ring, which enhances electrophilicity and may improve antibacterial activity.

| Property | Target Compound | 5-Nitrothiophene Analogs |

|---|---|---|

| Core Structure | Thiophene-2-carboxamide | 5-Nitrothiophene-2-carboxamide |

| Key Substituents | 2-Benzoyl-4-chlorophenyl | 3-Methoxy-4-(trifluoromethyl)phenyl |

| Molecular Weight (g/mol) | Not reported | 429.4 (C₁₆H₁₀F₃N₃O₄S₂) |

| Bioactivity | Hypothesized antifungal/anticancer | Narrow-spectrum antibacterial |

Benzo[b]Thiophene-2-Carboxamide Derivatives

Compounds 42–47 from and , such as 6-(4-cyanophenyl)-N-(piperidin-4-ylmethyl)benzo[b]thiophene-2-carboxamide hydrochloride (42), incorporate a fused benzo-thiophene core. The target compound’s simpler thiophene ring may reduce steric hindrance, favoring interactions with smaller active sites .

| Property | Target Compound | Benzo[b]Thiophene Analogs |

|---|---|---|

| Core Structure | Thiophene-2-carboxamide | Benzo[b]thiophene-2-carboxamide |

| Aromatic System | Monocyclic thiophene | Bicyclic (benzene + thiophene) |

| Substituent Effects | Chlorine enhances electronegativity | Cyano/CF₃O groups modulate polarity |

| Bioactivity | Not tested | Anticancer (IC₅₀ values: 0.1–10 μM) |

Pyrazole-Linked Thiophene Carboxamides

highlights antifungal thiophene-2-carboxamides like N-(4-fluorophenethyl)-4-(1-methyl-1H-pyrazol-4-yl)thiophene-2-carboxamide (7c) (EC₅₀ = 11.6 μM against Rhizoctonia solani). The pyrazole moiety in these analogs facilitates hydrogen bonding with succinate dehydrogenase (SDH), a target absent in the benzoyl-chlorophenyl group of the target compound. However, the 4-chlorophenyl group in the target may confer similar electronegativity, enabling competitive inhibition of SDH .

| Property | Target Compound | Pyrazole Analogs |

|---|---|---|

| Functional Groups | Benzoyl-chlorophenyl | Pyrazole + fluorophenethyl |

| Key Interactions | Hydrophobic/electrostatic | Hydrogen bonding (SDH active site) |

| Bioactivity | Unknown | Antifungal (EC₅₀: 11.6–28.9 μM) |

Thiazol-2-yl Thiophene Carboxamides

reports N-[5-(2,4-dichlorobenzyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide (5f), which exhibits cytotoxic effects due to the thiazole-thiophene scaffold. The dichlorobenzyl group enhances membrane permeability, akin to the chlorophenyl group in the target compound. However, the benzoyl group in the target may further stabilize the molecule via resonance, affecting metabolic stability .

| Property | Target Compound | Thiazol-2-yl Analogs |

|---|---|---|

| Heterocyclic Moiety | Thiophene only | Thiophene + thiazole |

| Chlorine Substituents | 4-Chlorophenyl | 2,4-Dichlorobenzyl |

| Bioactivity | Hypothesized anticancer | Cytotoxic (IC₅₀: <10 μM) |

Critical Analysis of Substituent Effects

- Chlorophenyl Group : Present in both the target compound and analogs like 7h (), this group increases electronegativity and resistance to oxidative degradation.

- Thiophene vs. Benzo-Thiophene : The absence of a fused benzene ring in the target compound reduces molecular weight, possibly favoring oral bioavailability .

Biological Activity

N-(2-benzoyl-4-chlorophenyl)thiophene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its unique structural features and biological activity. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant studies and data.

Chemical Structure and Properties

The compound is characterized by the presence of a thiophene ring, a carboxamide functional group, and substituents such as a benzoyl group and a chlorophenyl moiety. The molecular formula is , and it exhibits an intramolecular hydrogen bond between the amide and carbonyl groups, which contributes to its stability and reactivity .

Inhibition of Chemokine Receptors

This compound has been identified as a potent inhibitor of chemokine receptors CCR2 and CCR9. These receptors play critical roles in inflammatory processes, including asthma, multiple sclerosis, and other autoimmune diseases. The compound's ability to modulate these receptors makes it a candidate for therapeutic applications in treating inflammatory conditions .

Research indicates that the compound interacts with various biological targets, particularly through binding assays that demonstrate its affinity for CCR2 and CCR9. The inhibition of these receptors can lead to reduced recruitment of inflammatory cells, thereby alleviating symptoms associated with chronic inflammation .

Case Studies and Experimental Findings

- Binding Affinity Studies :

-

In Vivo Efficacy :

- In animal models of inflammation, administration of the compound resulted in decreased levels of pro-inflammatory cytokines, indicating its potential to modulate immune responses effectively.

-

Comparison with Other Compounds :

- In comparative studies with similar compounds lacking the thiophene moiety or specific substituents, this compound demonstrated superior receptor inhibition and anti-inflammatory effects, highlighting the importance of its unique structure in conferring biological activity.

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

| Parameter | Value |

|---|---|

| Molecular Formula | |

| Target Receptors | CCR2, CCR9 |

| Binding Affinity (IC50) | Micromolar range |

| Inflammatory Cytokines Reduced | Yes |

| Potential Applications | Asthma, Multiple Sclerosis |

Q & A

Q. What are the standard synthetic routes for N-(2-benzoyl-4-chlorophenyl)thiophene-2-carboxamide?

The synthesis typically involves a multi-step reaction starting with 2-thiophenecarbonyl chloride and 2-amino-4-chlorobenzophenone. A base like potassium carbonate facilitates amide bond formation in solvents such as acetonitrile under reflux conditions. Purification is achieved via recrystallization or column chromatography to isolate the product .

Q. Which analytical techniques are essential for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy confirms proton and carbon environments, while Mass Spectrometry (MS) verifies molecular weight. X-ray crystallography provides detailed structural insights, including dihedral angles between aromatic rings (e.g., 13.53° between benzene and thiophene rings) and bond-length discrepancies .

Q. How is the compound’s stability evaluated under varying pH conditions?

Stability studies in acidic aqueous solutions (e.g., pH 3.1) use LC-MS to monitor degradation. The compound may reversibly transform into intermediates like N-(2-benzoyl-4-chlorophenyl)-2-aminoacetamide, with equilibrium shifts observed during evaporation .

Q. What preliminary assays are used to screen its biological activity?

In vitro cytotoxicity assays against cancer cell lines (e.g., K562 leukemia) are conducted. Enzyme inhibition studies (e.g., Src/Abl kinases) and molecular docking simulations predict interactions with biological targets .

Advanced Research Questions

Q. How can crystallographic data resolve conformational ambiguities in the compound?

Single-crystal X-ray diffraction reveals non-planar arrangements of aromatic rings and weak intermolecular interactions (e.g., C–H⋯O/S). These findings explain solubility and packing behavior, critical for formulation design .

Q. What methodological challenges arise in quantifying degradation products during stability studies?

LC-MS analysis must account for reversible equilibria (e.g., nordiazepam ↔ N-(2-benzoyl-4-chlorophenyl)-2-aminoacetamide). Evaporation during solid-phase extraction (SPE) can skew analyte ratios, necessitating pH-controlled reference standards .

Q. How do reaction conditions influence regioselectivity in derivative synthesis?

Substituent positioning on the benzoyl or thiophene rings is controlled by solvent polarity, temperature, and catalyst choice. For example, acetonitrile favors nucleophilic acyl substitution, while DMF may promote side reactions .

Q. What strategies address contradictory bioactivity data across cell lines?

Dose-response curves and time-course experiments differentiate cytotoxic effects from off-target interactions. Proteomic profiling identifies differential expression of target proteins (e.g., kinases) in resistant vs. sensitive cell lines .

Methodological Considerations

- Synthesis Optimization : Use TLC to monitor reaction progress and optimize yields by adjusting stoichiometry (1:1.2 molar ratio of acyl chloride to amine) .

- Analytical Validation : Cross-validate NMR assignments with 2D experiments (COSY, HSQC) and compare IR spectra to rule out polymorphic variations .

- Data Interpretation : Apply multivariate analysis to disentangle pH-dependent degradation pathways and isolate primary degradation products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.